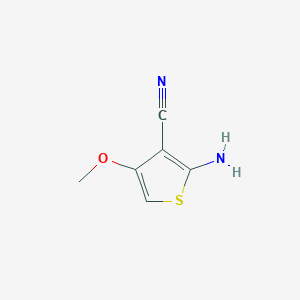![molecular formula C7H8N4 B027266 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 102430-00-2](/img/structure/B27266.png)
3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a pyrazolopyrimidine derivative that has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory activity, and enzyme inhibition. The purpose of
Mechanism of Action
The mechanism of action of 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine is not fully understood, but it is believed to act through multiple pathways. In cancer treatment, it has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In anti-inflammatory activity, it has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In enzyme inhibition, it has been shown to inhibit the activity of various kinases, which play a crucial role in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine have been extensively studied in various in vitro and in vivo models. In cancer treatment, it has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. It also inhibits angiogenesis, which reduces the blood supply to tumors. In anti-inflammatory activity, it has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, it has been shown to inhibit the activity of various kinases, which play a crucial role in various cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine in lab experiments include its potent anti-cancer and anti-inflammatory activity, as well as its ability to inhibit the activity of various kinases. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many future directions for the study of 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine. One potential direction is to further study its mechanism of action, particularly in cancer treatment and anti-inflammatory activity. Another direction is to explore its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, there is potential for the development of new derivatives of 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine with improved solubility and reduced toxicity.
Synthesis Methods
The synthesis of 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine can be achieved through several methods, including the reaction of 3,7-dimethyl-1H-pyrazolo[4,3-d]pyrimidine with various reagents, such as acetic anhydride, acetyl chloride, or benzoyl chloride. The reaction can be carried out under reflux conditions with a suitable solvent, such as chloroform or dichloromethane. The resulting compound can be purified through column chromatography or recrystallization.
Scientific Research Applications
3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine has been extensively studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising applications is in cancer treatment, where it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its anti-inflammatory activity, where it has shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, it has been studied for its enzyme inhibition properties, particularly against kinases, which play a crucial role in various cellular processes.
properties
CAS RN |
102430-00-2 |
|---|---|
Product Name |
3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine |
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-4-7-6(9-3-8-4)5(2)10-11-7/h3H,1-2H3,(H,10,11) |
InChI Key |
LIEMSUXHRXSXSO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN1)C(=NC=N2)C |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)
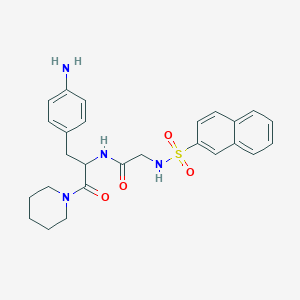
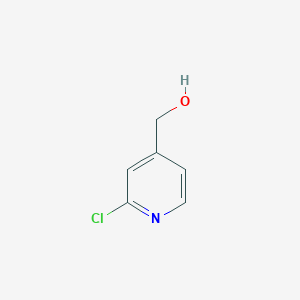


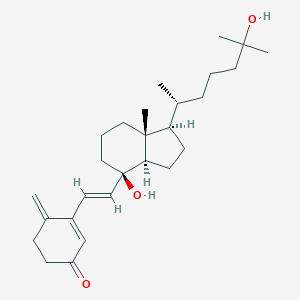




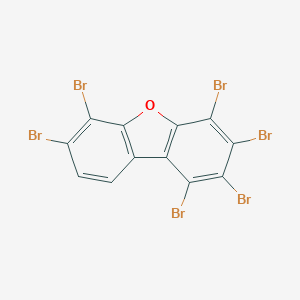
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)

